1-(3-Aminopyridin-2-yl)ethanone
Description
Historical Context and Significance in Heterocyclic Synthesis
The strategic placement of the amino and acetyl groups in 1-(3-Aminopyridin-2-yl)ethanone makes it a highly valuable building block in heterocyclic synthesis. This arrangement allows for facile construction of fused ring systems, a common strategy in the development of novel compounds with specific functions. The amino group can act as a nucleophile, while the acetyl group provides an electrophilic center and an enolizable proton, enabling a range of intramolecular and intermolecular reactions. This dual reactivity is a key feature that has been exploited in the synthesis of various bicyclic and polycyclic heterocyclic compounds.
Positioning of this compound in Contemporary Chemical Research
In contemporary chemical research, this compound is recognized as a key intermediate for the synthesis of more complex heterocyclic structures. Its utility is particularly pronounced in the field of medicinal chemistry, where the pyridine (B92270) scaffold is a common feature in many approved drugs. nih.gov The ability to use this compound to construct fused systems like pyrido[2,3-b]pyrazines and other related heterocycles is of significant interest. nih.govnih.gov These fused systems are often explored for their potential biological activities.
The research focus on this compound is less on the molecule itself and more on its application as a starting material. Synthetic chemists utilize it as a tool to access novel molecular architectures that can then be evaluated for various applications, including as potential therapeutic agents or functional materials.
Overview of Research Domains Pertaining to Pyridinyl Ethanones
The research domains involving pyridinyl ethanones, including this compound, are diverse and primarily centered around synthetic and medicinal chemistry. A significant area of research is the development of multicomponent reactions where the pyridinyl ethanone (B97240) acts as a key building block. nih.gov These reactions offer an efficient way to build molecular complexity in a single step.
A major application of these compounds is in the synthesis of fused heterocyclic systems. For example, the condensation of this compound with various reagents can lead to the formation of:
Pyrido[2,3-b]pyrazines: These compounds are synthesized by reacting 2-acetyl-3-aminopyridine with α-dicarbonyl compounds. nih.govnih.gov Derivatives of this class have been investigated for their potential antibacterial properties. nih.gov
Pyrido[2,3-d]pyrimidines: These can be synthesized from related 5-acetyl-4-aminopyrimidines, highlighting the general utility of the acetylamino-heterocycle motif in building such fused systems. osi.lvbohrium.com
The resulting heterocyclic cores are often scaffolds for the development of new drugs. The pyridine ring itself is a known pharmacophore, and by creating fused systems, researchers can explore new chemical space and potentially discover molecules with novel biological activities. ijpsonline.comnih.gov For instance, derivatives of pyridothienopyrimidines have shown a range of biological activities, including antibacterial and anticancer properties. dntb.gov.uaresearchgate.net While not directly synthesized from this compound, this illustrates the therapeutic potential of the types of fused systems that can be accessed from it.
The following table summarizes the key research findings related to the application of aminopyridine precursors in the synthesis of fused heterocycles:
| Precursor Type | Reagents | Resulting Heterocycle | Potential Applications |
| 2-Acetyl-3-aminopyridine (or related aminopyrazines) | Indane-1,3-dione, Aromatic aldehydes | Pyrido[2,3-b]pyrazine derivatives | Electrochemical DNA sensing, Nonlinear optical properties |
| Furazano[4,5-b]pyridine 3-oxide | 1,3-Diketones, β-Ketoesters | Pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives | Antibacterial activity |
| 5-Acetyl-4-aminopyrimidines | Carboxylic acid chlorides/anhydrides | Pyrido[2,3-d]pyrimidin-5-ones, Pyrido[2,3-d]pyrimidin-7-ones | Not specified |
Properties
IUPAC Name |
1-(3-aminopyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTRKCGAMLAULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363604 | |
| Record name | 1-(3-aminopyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13210-25-8 | |
| Record name | 1-(3-aminopyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Aminopyridin 2 Yl Ethanone and Its Analogs
Classical and Established Synthetic Routes
Classical approaches to the synthesis of 1-(3-aminopyridin-2-yl)ethanone often rely on multi-step sequences that build the desired functionality onto a pre-existing pyridine (B92270) ring.
Multi-Step Synthesis Protocols
These protocols are characterized by a sequential series of reactions, typically involving the introduction and subsequent transformation of functional groups to arrive at the target molecule.
A common and effective strategy for the synthesis of aminopyridines involves the use of nitropyridine precursors. nih.gov The nitro group serves as a precursor to the amine functionality. For instance, the synthesis can commence with a compound like 2-chloro-3-nitropyridine. The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, allowing for the introduction of other functional groups. Subsequently, the nitro group is reduced to the desired amino group in a later step. nih.gov This approach is widely used for the synthesis of various bioactive molecules containing the aminopyridine scaffold. nih.gov
For example, 2-chloro-5-nitropyridine (B43025) can be reacted with N-phenylpiperazine, followed by the reduction of the nitro group to yield 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine. nih.gov Similarly, substituted 3-nitropyridines are used as precursors for the synthesis of inhibitors of semicarbazide-sensitive amine oxidase (SSAO). nih.gov The synthesis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent procarcinogen, also utilizes a pyridine-based precursor in its synthesis. nih.gov
Within multi-step syntheses starting from nitro-precursors, hydrolysis and reduction are key transformations. After the necessary substitutions on the nitropyridine ring, the nitro group is typically converted to an amino group. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C), or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).
A relevant example is the synthesis of p-nitroaniline from p-nitroacetanilide, which involves the hydrolysis of the acetamido group. youtube.com While not a direct synthesis of the title compound, it illustrates the principle of functional group transformation. In the context of pyridine derivatives, a precursor like N-(3-acetyl-2-pyridinyl)-2,2-dimethylpropanamide can be hydrolyzed to yield this compound. chemicalbook.com The synthesis of certain N-nitroethylenediamine derivatives involves a step where the starting material is dissolved in NaOH solution, indicating a hydrolysis or deprotonation step, followed by acidification to yield the product. thieme-connect.de
Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. The Stille and Suzuki-Miyaura couplings are particularly powerful tools for the synthesis and functionalization of pyridine derivatives.
Stille Coupling in Pyridine Derivatives Synthesis
The Stille reaction involves the coupling of an organostannane (organotin compound) with an organic electrophile, catalyzed by a palladium complex. wikipedia.orgthermofisher.com This method is known for its tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture. thermofisher.com It has been successfully employed in the synthesis of various functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines. mdpi.comacs.org
The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While highly effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. mdpi.com
| Reactant 1 (Organostannane) | Reactant 2 (Electrophile) | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Stannylated Pyridines | Bromopyridines | PdCl₂(PPh₃)₂ | Bipyridines | mdpi.com |
| 2-Quinolinyl Stannanes | 2-Bromo-substituted Quinolines | PdCl₂(PPh₃)₂ | Biquinolinyls | mdpi.com |
| Functionalized Organostannanes | Functionalized Pyridyl Halides | Palladium catalysts | Functionalized Pyridines | acs.org |
Suzuki-Miyaura Coupling for Functionalization
The Suzuki-Miyaura coupling is another palladium-catalyzed cross-coupling reaction that pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govresearchgate.net This method is one of the most efficient ways to create C-C bonds and synthesize π-conjugated heterocyclic systems. nih.gov It is widely used in both academic research and the commercial production of pharmaceuticals. nih.gov
The reaction is versatile, employing readily available boronic acids and esters, and can be carried out under various conditions, including in continuous-flow reactors. researchgate.net For instance, Suzuki-Miyaura coupling of heteroaryl bromides with arylboronic acids has been achieved using a Pd(PPh₃)₄ catalyst in a continuous-flow system. researchgate.net The functionalization of pyridines via this method allows for the introduction of a wide range of substituents. rsc.org Pyridine-2-sulfinates have also been developed as effective coupling partners in Suzuki-Miyaura reactions, serving as substitutes for the often hard-to-prepare pyridine-2-boronic acids.
| Organoboron Compound | Electrophile | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Arylboronic acids | Heteroaryl bromides | Pd(PPh₃)₄ | Continuous-flow synthesis | researchgate.net |
| 3-Pyridine boronic pinacol (B44631) ester | Pyridyl halides | Cyclopalladated ferrocenylimine | Air-stable catalyst, high yield | mdpi.com |
| (Hetero)aryl-boronic acids | 3-Bromo-6-(thiophen-2-yl)pyridazine | Palladium catalyst | Synthesis of push-pull thienylpyridazines | nih.gov |
| Pyridine-derived boronic acids | Less-activated electrophiles (ArX) | Pyridine-bridged bis-benzimidazolylidene nickel pincer complex | Catalyzes coupling with less reactive partners | rsc.org |
Condensation Reactions in Heterocyclic Ring Formation
Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyridine derivatives. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form a new, larger molecule. In the context of forming the pyridine ring found in this compound and its analogs, various condensation strategies are employed.
One classical approach is the Hantzsch pyridine synthesis, which, in its modified forms, can be adapted for the synthesis of substituted pyridines. This often involves the condensation of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonia equivalent. For instance, the condensation of 2-acetylpyridine (B122185) with benzaldehydes can lead to the formation of new cyclohexanol (B46403) products and is a route to more complex terpyridine structures. rsc.org
Unexpected condensation reactions have also been reported. For example, the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives in dimethylformamide (DMF) can lead to a Mannich-type condensation product. scielo.org.mxscielo.org.mx While not a direct synthesis of the target ethanone (B97240), these findings highlight the diverse reactivity of aminopyridines in condensation reactions, which can be harnessed to build complex heterocyclic systems. The reaction of 2-aminopyridine with 5,5-dibromobarbituric acid, for example, results in the formation of 5-bromo-2-aminopyridine, a key intermediate for further functionalization. scielo.org.mx
Advanced and Emerging Synthetic Strategies
Modern organic synthesis has seen a shift towards more efficient, selective, and sustainable methods. The synthesis of this compound and its analogs has benefited significantly from these advancements, including one-pot reactions, sophisticated catalytic systems, and the application of green chemistry principles.
One-Pot Synthesis Approaches
One-pot, multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. researchgate.netmdpi.com This approach is highly efficient as it minimizes the need for purification of intermediates, thereby saving time, reagents, and reducing waste.
Several one-pot strategies have been developed for the synthesis of substituted aminopyridine derivatives. An innovative one-pot, three-component cascade strategy capitalizes on the interplay between Knoevenagel condensation and nucleophilic aromatic substitution (SNAr) reactions. researchgate.net By utilizing readily available starting materials like 2-bromopyridine (B144113) carboxaldehyde, an active methylene (B1212753) compound (e.g., ethyl cyanoacetate), and a secondary amine, complex 2-aminopyridine scaffolds can be assembled efficiently in refluxing ethanol (B145695). researchgate.net This method is noted for its mild conditions and high yields, reaching up to 94%. researchgate.net
Another example involves the three-component reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and 1,3-dicarbonyl compounds, which proceeds via a base-promoted cascade to afford highly functionalized 2-aminopyridine derivatives in good to excellent yields. researchgate.net Such methods are attractive due to their low cost, mild reaction temperatures, and high atom economy. researchgate.net
| Reaction Type | Starting Materials | Key Features | Yield | Reference |
| Three-Component Cascade | 2-Bromopyridine carboxaldehyde, Ethyl cyanoacetate, Cyclic secondary amines | Knoevenagel condensation followed by SNAr; Mild conditions (refluxing ethanol) | Up to 94% | researchgate.net |
| Three-Component Reaction | 1,1-Enediamines, DMF-DMA, 1,3-Dicarbonyl compounds | Base-promoted cascade; Low cost; Mild temperature | Good to Excellent | researchgate.net |
| Four-Component Reaction | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone (B1666503) derivatives, Ammonium (B1175870) acetate | Microwave-assisted; Short reaction times (2-7 min) | 82-94% | nih.gov |
Catalysis in Pyridinyl Ethanone Synthesis
Catalysis plays a pivotal role in modern organic chemistry, enabling transformations that would otherwise be difficult or impossible. The synthesis of pyridinyl ethanones and their precursors heavily relies on transition metal catalysis, particularly with palladium, copper, and silver.
Palladium catalysis is a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing pyridinyl ethanones, palladium-catalyzed C-H activation and acylation reactions are particularly relevant. The use of a directing group, such as a pyrimidine (B1678525) or pyridine, can control the regioselectivity of the acylation. mdpi.comrsc.org
For instance, the palladium(II)-catalyzed C-3 acylation of thiophenes, directed by a 2-pyridinyl group, with aldehydes demonstrates a powerful method for creating aryl thienyl ketones. rsc.org This strategy could be conceptually applied to the synthesis of this compound. Furthermore, palladium-catalyzed amination of aryl chlorides and bromides using ammonium salts as an ammonia surrogate provides a direct route to aminopyridine precursors. semanticscholar.org The choice of palladium precursor and ligands is crucial for achieving high selectivity and yields in these transformations. semanticscholar.org Asymmetric allylic alkylation of 3-aminooxindoles catalyzed by palladium has also been reported, showcasing the ability to create chiral centers adjacent to an amino group on a heterocyclic core. rsc.org
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Pd(OAc)₂ / Directing Group | C-H Acylation | Heteroarenes, Aldehydes | Directing group-controlled regioselectivity | mdpi.com |
| Pd(II) / 2-Pyridinyl directing group | C-3 Acylation | Thiophenes, Aldehydes | Microwave-assisted, improved yields and shorter reaction times | rsc.org |
| Palladium / Ligand | Amination | Aryl halides, Ammonium sulfate | High selectivity for primary amine formation | semanticscholar.org |
Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper-catalyzed reactions have been successfully employed for the synthesis of N-(pyridin-2-yl)amides from benzyl (B1604629) alcohols and 2-aminopyridines under aerobic conditions. jlu.edu.cn The mechanism involves the in-situ formation of a benzaldehyde, which then couples with the aminopyridine. jlu.edu.cn
Furthermore, copper-catalyzed methods are available for the synthesis of α-ketoamides from a variety of starting materials, including aryl methyl ketones and secondary amines. chemrxiv.org These reactions often proceed through oxidative amidation. The Goldberg reaction, a copper-catalyzed N-arylation, provides a route to N-substituted 2-aminopyridines from 2-bromopyridine, which are precursors to the target molecule. nih.gov Copper(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant has also been developed, demonstrating the utility of copper in constructing fused heterocyclic systems from aminopyridine precursors. nih.gov While less common, silver has been used in conjunction with copper in some catalytic systems, though its specific role in the direct synthesis of pyridinyl ethanones is less documented.
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Copper Catalyst / Air | Aerobic Oxidative Coupling | Benzyl alcohols, 2-Aminopyridines | Synthesis of N-(pyridin-2-yl)amides | jlu.edu.cn |
| Copper Nanocatalyst / H₂O₂ / I₂ | Oxidative Amidation | Aryl methyl ketones, Secondary amines | Synthesis of α-ketoamides | chemrxiv.org |
| CuI / Phenanthroline | Goldberg Reaction / Methanolysis | 2-Bromopyridine, N-alkyl(aryl)formamides | One-pot synthesis of 2-alkyl(aryl)aminopyridines | nih.gov |
| Cu(I) / Air | Oxidative Cyclization | Aminopyridines, Nitroolefins | Synthesis of imidazo[1,2-a]pyridines | nih.gov |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innumberanalytics.com In the synthesis of pyridine derivatives, these principles are increasingly being applied.
Key green chemistry approaches include:
Multicomponent Reactions (MCRs): As discussed previously, MCRs enhance atom economy and reduce waste by combining multiple steps into a single operation. rasayanjournal.co.inresearchgate.net
Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a significant focus. benthamscience.com Ionic liquids, with their low vapor pressure and tunable properties, can act as both solvents and catalysts. benthamscience.com
Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govresearchgate.net A microwave-assisted, one-pot, four-component reaction for pyridine synthesis has been shown to be highly efficient, with reaction times as short as 2-7 minutes. nih.gov
Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, reducing byproducts. rasayanjournal.co.innumberanalytics.com
These green approaches are not only environmentally beneficial but also often lead to more efficient and economically viable synthetic routes for valuable compounds like this compound and its analogs. rasayanjournal.co.inbenthamscience.com
| Green Chemistry Principle | Application in Pyridine Synthesis | Advantages | Reference |
| Multicomponent Reactions | One-pot synthesis of substituted pyridines. | High atom economy, reduced waste, time-saving. | rasayanjournal.co.inresearchgate.net |
| Green Solvents | Use of ionic liquids as recyclable solvents and catalysts. | Reduced use of volatile organic compounds, potential for catalyst recycling. | benthamscience.com |
| Microwave-Assisted Synthesis | Acceleration of multicomponent reactions for pyridine synthesis. | Shorter reaction times, higher yields, cleaner reactions. | nih.gov |
| Catalysis | Use of transition metal and biocatalysts. | High efficiency and selectivity, reduction of byproducts. | numberanalytics.com |
Biocatalytic Routes for Chiral Intermediates
The pharmaceutical industry increasingly relies on the production of single-enantiomer chiral compounds to enhance drug efficacy and safety. nih.govcore.ac.uk Biocatalysis has emerged as a powerful tool for synthesizing these chiral intermediates with high stereoselectivity under mild, environmentally friendly conditions. nih.govrsc.orgnih.gov This approach offers significant advantages over traditional chemical methods, which can require harsh conditions and may result in racemic mixtures. core.ac.ukmdpi.com
Enzymes such as transaminases, oxidases, and dehydrogenases are instrumental in creating chiral amines and amino acids. nih.govmdpi.comnih.gov These biocatalysts can be engineered through techniques like directed evolution and computational redesign to improve their activity, stability, and substrate scope. nih.gov
Key Enzyme Classes in Chiral Amine Synthesis:
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a carbonyl acceptor, producing a chiral amine. rsc.orgnih.gov They are widely used for their ability to generate enantiopure amines. mdpi.com
Amine Dehydrogenases (AmDHs): AmDHs synthesize chiral amines from ketones or aldehydes via reductive amination, using ammonia as the amino donor. nih.gov
Imine Reductases (IREDs): These enzymes are also employed in the synthesis of chiral amines and have been used in the production of pharmaceutical intermediates. mdpi.com
Monoamine Oxidases (MAOs): MAOs can be used in deracemization processes to obtain a single enantiomer from a racemic mixture. mdpi.com
A notable example of biocatalysis in action is the synthesis of chiral intermediates for antiviral drugs. core.ac.ukrsc.org For instance, the enzymatic reductive amination of a keto acid to an amino acid using a leucine (B10760876) dehydrogenase has been demonstrated with high yield (>95%) and enantiomeric excess (>99.5%). core.ac.uk This process often involves a cofactor regeneration system to remain economically viable. core.ac.uk
The application of biocatalysis extends to the synthesis of intermediates for various other drugs, including those for diabetes and cancer. mdpi.comnih.gov Engineered enzymes have proven effective in producing complex chiral molecules, highlighting the potential of biocatalysis to replace traditional, less efficient chemical methods. nih.gov
Mechanistic Insights and Synthetic Optimization
A thorough understanding of reaction mechanisms and the ability to optimize reaction conditions are crucial for the efficient synthesis of this compound and its analogs.
Analysis of Reaction Mechanisms and Intermediates
The synthesis of 2-aminopyridine derivatives often involves multicomponent reactions, which are valued for their efficiency and high yields. nih.govorganic-chemistry.org One common approach is the reaction of an enaminone with malononitrile. nih.gov The proposed mechanism for this type of reaction proceeds through several key intermediates. Initially, a Knoevenagel condensation occurs between the enaminone and malononitrile. nih.gov This is followed by the addition of a primary amine and subsequent intramolecular cyclization to form an intermediate which then aromatizes to yield the final 2-aminopyridine structure. nih.gov
The characterization of these intermediates and the final products relies heavily on spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. nih.gov For example, the formation of 2-aminopyridine derivatives can be confirmed by the appearance of specific signals in the ¹H NMR spectrum, such as a new doublet corresponding to CH=CH protons. nih.gov
In other synthetic routes, such as the formation of 2-aminopyrroles from N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides, the mechanism is thought to involve a 1,3-dipolar cycloaddition. organic-chemistry.org This reaction proceeds through a zwitterionic intermediate that undergoes further reactions to form the final product. organic-chemistry.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is a critical step in maximizing the yield and purity of the desired product. Factors such as solvent, temperature, and reaction time are systematically varied to find the most efficient synthetic protocol. nih.gov
For instance, in the multicomponent synthesis of 2-aminopyridines, initial attempts at room temperature without a solvent yielded no product. nih.gov However, by increasing the temperature to 40°C, a 20% yield was achieved. nih.gov Further optimization can lead to significantly higher yields.
The choice of solvent can also have a profound impact on the reaction outcome. In some cases, solvent-free conditions are employed, while in others, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are used. nih.govnih.gov The use of a catalyst, or the decision to proceed without one, is another important consideration. nih.gov
Immobilization of enzymes is a key strategy for optimizing biocatalytic processes. core.ac.uk Immobilized enzymes can be easily separated from the reaction mixture and reused for multiple cycles, which improves the economic feasibility of the process. core.ac.uk Furthermore, protein engineering can be used to develop more robust enzymes that can withstand industrial process conditions. nih.gov
Reactivity and Chemical Transformations of 1 3 Aminopyridin 2 Yl Ethanone and Its Derivatives
Functional Group Interconversions
The amino and acetyl groups of 1-(3-aminopyridin-2-yl)ethanone and its analogs are amenable to various oxidation and reduction reactions, enabling the synthesis of a wide array of derivatives.
The oxidation of the amino group on the pyridine (B92270) ring can be a challenging transformation. However, derivatives of aminopyridines have been shown to undergo specific oxidative reactions. For instance, 2-aminopyridine-3-sulfonyl chlorides, which are related structures, can react with tertiary amines in the presence of air to yield sulfonylethenamines. researchgate.net In this process, the sulfonyl chloride derivative facilitates the aerobic oxidation of the amine. researchgate.net
While direct oxidation of the amino group in this compound is not widely reported, the alkyl (acetyl) group presents opportunities for oxidation. The methyl of the acetyl group can be oxidized to an aldehyde. For example, a related aminopyridine derivative has been converted to an aldehyde in 90% yield using selenium dioxide. researchgate.net
The reduction of nitro and ketone functionalities is a fundamental transformation in the synthesis of derivatives of this compound. Often, the parent compound is synthesized from a nitro precursor.
The reduction of nitroaromatic compounds to their corresponding amines is a critical step in many synthetic pathways. jsynthchem.com A variety of reducing agents can accomplish this transformation, with high chemoselectivity. Sodium borohydride, typically a mild reducing agent for aldehydes and ketones, can be activated with transition metal complexes like Ni(PPh₃)₄ to effectively reduce nitro groups to amines. jsynthchem.com Other methods include the use of tetrahydroxydiboron (B82485) in water or catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). organic-chemistry.org
The ketone moiety of the acetyl group can also be readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents.
| Reagent System | Functional Group Transformation | Substrate Scope | Ref |
| NaBH₄ / Ni(PPh₃)₄ | Nitro to Amine | Aromatic nitro compounds | jsynthchem.com |
| HSiCl₃ / Tertiary Amine | Nitro to Amine | Aromatic and aliphatic nitro compounds | organic-chemistry.org |
| Tetrahydroxydiboron | Nitro to Amine | Aromatic nitro compounds | organic-chemistry.org |
| Pd/C / H₂ or H-donor | Nitro to Amine | Aromatic nitro compounds | organic-chemistry.org |
Substitution and Addition Reactions
The pyridine core and the acetyl group are the primary sites for substitution and addition reactions, providing pathways for further functionalization.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. wikipedia.org The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene. wikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups. In this compound, the acetyl group at the 2-position acts as an electron-withdrawing group, activating the ring for nucleophilic attack.
Recent studies have shown that even challenging SNAr reactions on aminopyridines, where an electron-donating group is the leaving group, can be achieved using transition metal catalysis. For example, a ruthenium(II) catalyst has been used to facilitate the amination of aminopyridines by forming a transient η⁶-pyridine complex, which activates the ring towards nucleophilic attack. thieme-connect.de
| Reaction Type | Catalyst/Conditions | Nucleophile | Leaving Group | Ref |
| SNAr Amination | Ruthenium(II) complex, 120-140 °C | Primary amines (e.g., n-hexylamine) | Amino group | thieme-connect.de |
| SNAr | Base (e.g., CsF) | Lithium amides | Cyano group | researchgate.net |
| SNAr | Basic solution | Hydroxide | Halide (e.g., Cl) | wikipedia.org |
The acetyl group in this compound is a versatile functional group that can undergo a variety of reactions at the carbonyl carbon and the α-carbon. These reactions are analogous to those of other methyl ketones, such as the closely related 2-acetylpyridine (B122185). wikipedia.org
The carbonyl group can undergo nucleophilic addition with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols. Condensation reactions with aldehydes and ketones (aldol condensation) or with amines and their derivatives to form imines or hydrazones are also common.
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or acylation at the α-position.
Heterocyclic Ring Formation and Annulation Reactions
The ortho-disposed amino and acetyl groups in this compound make it an excellent precursor for the synthesis of fused heterocyclic ring systems. wikipedia.org These annulation reactions typically involve condensation between the amino group and the acetyl group, or a derivative thereof, with a suitable bifunctional reagent.
For instance, reaction with α-haloketones or α-haloesters can lead to the formation of fused six-membered rings. The reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride has been shown to produce 1H-pyrido[2,3-b] wikipedia.orgthieme-connect.deoxazin-2(3H)-ones. researchgate.net Similarly, intramolecular cyclization of N-acyl derivatives of 3-aminopyridin-2(1H)-ones can lead to fused 1,3-thiazin-4-one derivatives. researchgate.net These examples highlight the potential of the aminopyridine scaffold to generate complex heterocyclic structures. The formation of these rings often proceeds through an initial reaction at the amino group followed by an intramolecular cyclization involving the acetyl group or a group at the 2-position. youtube.com
Cyclization to Imidazo[1,2-a]pyridine (B132010) Systems
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous pharmaceutical agents. rsc.org Its synthesis is a key area of research. Typically, the formation of this bicyclic system relies on the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (in the classic Tchichibabin reaction) or through various modern one-pot methodologies involving ketones under oxidative conditions. rsc.org In these reactions, the nucleophilic pyridine ring nitrogen and the exocyclic 2-amino group participate in the cyclization to form the fused imidazole (B134444) ring.
While this compound itself is a 3-aminopyridine (B143674), its isomers or derivatives that possess a 2-amino group are ideal substrates for these transformations. For instance, the isomeric compound 2-amino-3-acetylpyridine (B112877) serves as a direct building block for such cyclizations. chemimpex.com The versatility of these methods allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines. Various catalytic systems, including those based on copper or iodine, have been developed to facilitate this transformation under mild and efficient conditions. rsc.org Furthermore, chemodivergent strategies allow for the selective synthesis of either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines from the same 2-aminopyridine and α-bromoketone precursors simply by altering the reaction conditions.
Below is a table summarizing common synthetic methods for imidazo[1,2-a]pyridines starting from 2-aminopyridine precursors.
Table 1: Synthetic Methodologies for Imidazo[1,2-a]pyridine Derivatives
| Starting Materials | Reagents & Catalyst | Key Features |
| 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃) | Classic Tchichibabin synthesis; reliable and widely used. |
| 2-Aminopyridine, Ketone | I₂ / TBHP | Metal-free conditions; C-C bond cleavage can lead to N-(pyridin-2-yl)amides as an alternative product. |
| 2-Aminopyridine, Ketone | Copper catalyst (e.g., CuI) | Aerobic oxidative coupling; compatible with a broad range of functional groups. |
| 2-Aminopyridine, Aldehyde, Alkyne | Copper catalyst (e.g., CuSO₄/TsOH) | One-pot, three-component reaction; high atom economy and efficiency. nih.gov |
| 2-Aminopyridine, Ketone | Ultrasound irradiation | Green chemistry approach; shorter reaction times and often improved yields. |
Formation of Other Fused Heterocycles (e.g., Pyridooxazines, Diazepines)
The ortho-amino ketone functionality of this compound is perfectly poised for intramolecular cyclization reactions with appropriate bifunctional reagents to yield other important fused heterocyclic systems.
Pyridooxazines: The reaction of 3-aminopyridin-2(1H)-one derivatives, which are closely related to this compound, with reagents like chloroacetyl chloride leads to the formation of 1H-pyrido[2,3-b] rsc.orgresearchgate.netoxazin-2(3H)-ones. researchgate.net This transformation involves the cyclization between the 3-amino group and the oxygen of the 2-carbonyl function, facilitated by the chloroacetyl chloride which forms the backbone of the new oxazine (B8389632) ring. The resulting pyrido[2,3-b] rsc.orgresearchgate.netoxazine scaffold is of interest in medicinal chemistry. sigmaaldrich.com
Diazepines: The synthesis of seven-membered diazepine (B8756704) rings fused to the pyridine core represents another potential transformation. While direct synthesis from this compound is less commonly documented, analogous reactions provide a clear blueprint. For example, the condensation of 1,2-diaminobenzene with two moles of acetone (B3395972) is a known route to 1,5-benzodiazepines. This suggests that the 1,2-diamine-like arrangement of the functional groups in 3-amino-2-acetylpyridine could be exploited to react with ketones or other carbonyl compounds to form pyridodiazepines. Furthermore, general methods for converting pyridines to diazepines, such as the photochemical rearrangement of 1-aminopyridinium ylides, could be applied to derivatives of the title compound. The synthesis of related 3-aminoazepane building blocks highlights the pharmaceutical relevance of these seven-membered rings. researchgate.net
Derivatization Strategies for Analog Libraries
This compound is a valuable starting point for the generation of chemical libraries for drug discovery and agrochemical research. chemimpex.com Its three key features—the pyridine core, the amino group, and the acetyl group—can be selectively modified to create a diverse set of analogs.
The pyridine ring itself can be functionalized, often after an initial halogenation step, using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl groups. The 3-amino group is a versatile handle for acylation, sulfonylation, alkylation, or condensation reactions to build more complex side chains. The acetyl group offers another point of modification; it can be reduced to an alcohol, converted to an imine and then reduced (reductive amination), or serve as a nucleophile (as its enolate) or electrophile in various C-C bond-forming reactions.
Such derivatization strategies are crucial for exploring the structure-activity relationships (SAR) of new bioactive compounds. For instance, libraries based on a related 3-aminopyridin-2-one scaffold have been successfully synthesized and screened to identify potent kinase inhibitors. medchemexpress.com
Table 2: Derivatization Strategies for this compound
| Modification Site | Reaction Type | Reagents/Conditions | Resulting Functionality |
| Pyridine Ring (C4, C5, C6) | Halogenation | NBS, NCS | Halogenated Pyridine |
| Pyridine Ring (C4, C5, C6) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted Pyridine |
| 3-Amino Group | Acylation | Acid chloride, Anhydride | Amide |
| 3-Amino Group | Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |
| 2-Acetyl Group (Carbonyl) | Reduction | NaBH₄, H₂/Pd | Secondary Alcohol |
| 2-Acetyl Group (α-Carbon) | Aldol Condensation | Aldehyde, Base | α,β-Unsaturated Ketone |
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 1-(3-Aminopyridin-2-yl)ethanone is not available in the searched scientific literature. The following subsections describe the type of information that would be expected from these analyses.
Proton (¹H) NMR Studies
A ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the amine (NH₂) protons, and the three aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) would be influenced by the electron-withdrawing acetyl group and the electron-donating amino group. Spin-spin coupling between the adjacent pyridine protons would result in characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets), and the coupling constants (J values) would help confirm the substitution pattern.
Carbon-13 (¹³C) NMR Studies
The ¹³C NMR spectrum would be expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the acetyl group would appear at a characteristic downfield shift (typically in the 190-210 ppm range). The five carbons of the pyridine ring would have chemical shifts determined by the positions of the amino and acetyl substituents, and the methyl carbon would resonate at a high-field position.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
Two-dimensional NMR techniques would be crucial for the unambiguous assignment of the proton and carbon signals.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
Infrared (IR) Spectroscopy
An IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:
N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
A strong C=O stretching vibration for the ketone group, expected around 1670-1700 cm⁻¹.
C-H stretching vibrations for the aromatic ring and the methyl group.
C=C and C=N stretching vibrations within the pyridine ring.
N-H bending vibrations.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)
In an EI-MS experiment, this compound would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (136.15). A common and significant fragmentation pathway would likely be the loss of a methyl group ([M-15]⁺) to form a pyridyl-carbonyl cation, or the loss of the entire acetyl group ([M-43]⁺). The fragmentation pattern would provide key confirmation of the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No specific UV-Vis absorption spectra for this compound have been reported. UV-Vis spectroscopy is used to identify the electronic transitions within a molecule, providing information about its conjugated systems. While related structures like furopyridines and other β-enaminones have been studied, showing characteristic π → π* and n → π* transitions, the specific absorption maxima (λmax) for the title compound are not documented. researchgate.netresearchgate.net
X-ray Diffraction (XRD)
A definitive crystal structure of this compound determined by single-crystal X-ray diffraction has not been published. This powerful technique provides precise information about the three-dimensional arrangement of atoms and molecules in a crystal, confirming bond lengths, bond angles, and intermolecular interactions. While the crystal structures of related 3-aminopyridin-2(1H)-one derivatives and other complex molecules have been elucidated, this specific data for this compound is absent from the scientific record. researchgate.netmdpi.com
No experimental powder X-ray diffraction (PXRD) patterns for this compound are available. PXRD is used to analyze the crystalline nature of a bulk sample, identify its crystal phases, and assess its purity.
Other Analytical Techniques
Published experimental results for the elemental analysis of this compound are not available. This routine technique determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. The "found" values are compared against theoretically calculated percentages to confirm the empirical formula of a synthesized compound.
Theoretical Elemental Composition for C₇H₈N₂O:
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 61.75 |
| Hydrogen | H | 5.92 |
| Nitrogen | N | 20.57 |
Without peer-reviewed literature containing this specific data, a complete and accurate scientific article meeting the requested detailed outline cannot be generated at this time.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are a crucial tool in the characterization of coordination compounds, providing valuable insights into the electronic structure of the central metal ion. This technique is particularly informative for complexes containing transition metals, which often possess unpaired electrons in their d-orbitals, leading to paramagnetic behavior. The effective magnetic moment (μ_eff), calculated from the measured magnetic susceptibility, can help determine the number of unpaired electrons, and by extension, the oxidation state and the geometry of the metal center.
For complexes of this compound, which acts as a ligand, the magnetic properties would be dictated by the coordinated metal ion. For instance, complexes with metal ions like Zn(II) or Cd(II), which have a d¹⁰ electronic configuration, are expected to be diamagnetic, meaning they are repelled by a magnetic field. ekb.eg In contrast, complexes with transition metals such as Mn(II), Co(II), Ni(II), and Cu(II) are anticipated to be paramagnetic due to the presence of unpaired d-electrons. ekb.eg
The magnitude of the magnetic moment can also help distinguish between different possible geometries. For example, an octahedral Ni(II) complex (d⁸) would typically exhibit a magnetic moment corresponding to two unpaired electrons, whereas a square planar Ni(II) complex is usually diamagnetic. Similarly, Co(II) complexes (d⁷) can be differentiated based on their magnetic moments, with tetrahedral complexes generally showing higher magnetic moments than octahedral ones.
In some cases, particularly with polynuclear complexes, magnetic susceptibility studies conducted over a range of temperatures can reveal magnetic exchange interactions between adjacent metal centers. researchgate.netrsc.org These interactions can be either ferromagnetic (an alignment of spins) or antiferromagnetic (a cancellation of spins). For instance, studies on copper(II) complexes with related aminopyridine ligands have shown evidence of antiferromagnetic coupling. researchgate.netrsc.orgrsc.org Such detailed investigations provide a deeper understanding of the electronic communication between metal ions within a molecule.
While specific experimental data for complexes of this compound are not available in the cited literature, the principles described here would be fully applicable to their study.
Molar Conductivity Studies
Molar conductivity (Λ_M) measurements are a fundamental and straightforward method used to determine whether a metal complex behaves as an electrolyte or a non-electrolyte in a given solvent. This information is critical for deducing the structure of a coordination compound, specifically whether anions are coordinated directly to the metal ion or are present as counter-ions in the crystal lattice. semanticscholar.org
The measurement involves dissolving the complex in a suitable solvent, commonly dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and measuring the electrical conductivity of the resulting solution. journalcps.com The molar conductivity value is then compared to established ranges for different electrolyte types.
For a hypothetical series of metal complexes with this compound, molar conductivity data would be interpreted as follows:
Non-electrolytes: If the molar conductivity value is very low, it indicates that the complex does not dissociate into ions in the solution. This would suggest that any anions present in the compound, such as chloride or nitrate, are part of the inner coordination sphere, directly bonded to the metal center. journalcps.comnih.gov
Electrolytes: Higher molar conductivity values suggest that the complex dissociates into ions. The magnitude of Λ_M can further distinguish between different electrolyte types (e.g., 1:1, 1:2, 2:1). For example, a complex like [M(L)₂]Cl₂, where L is this compound, would be expected to dissociate into [M(L)₂]²⁺ and two Cl⁻ ions, resulting in a molar conductivity value characteristic of a 1:2 electrolyte.
The following table illustrates typical molar conductivity ranges in DMF for different electrolyte types, which would be used to interpret experimental data for complexes of this compound.
| Electrolyte Type | Molar Conductivity (Λ_M) in DMF (Ω⁻¹ cm² mol⁻¹) |
| Non-electrolyte | < 40 |
| 1:1 electrolyte | 65 - 90 |
| 1:2 electrolyte | 130 - 170 |
| 1:3 electrolyte | 200 - 240 |
This table provides generally accepted ranges for interpreting molar conductivity data.
Therefore, molar conductivity measurements are an indispensable preliminary step in the characterization of new coordination compounds of this compound, providing essential structural information that complements findings from other analytical techniques like infrared spectroscopy and single-crystal X-ray diffraction. researchgate.net
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
No dedicated studies employing Density Functional Theory (DFT) or other quantum chemical calculations specifically for 1-(3-Aminopyridin-2-yl)ethanone have been identified in the surveyed literature. While DFT is a common method to investigate the electronic structure, reactivity, and spectroscopic properties of molecules, such an analysis for this particular compound is not published. For related molecules like 2-amino-3-nitropyridine, DFT has been used to compute geometrical parameters, vibrational frequencies, and NMR chemical shifts, showing good correlation with experimental data. researchgate.net
Molecular Docking and Ligand-Target Interactions
There is no available research detailing molecular docking simulations or the specific ligand-target interactions of this compound. Molecular docking is a crucial technique in drug discovery to predict how a small molecule binds to a receptor. Studies on other aminopyridine-based compounds have used docking to explore binding modes within the active sites of proteins like CDK9 and HDACs, often highlighting the role of the aminopyridine group in forming key hydrogen bonds. acs.orgnih.gov
Binding Affinity Predictions
Specific binding affinity predictions for this compound are not documented in the scientific literature. This type of analysis, which quantifies the strength of the interaction between a ligand and its target, is a critical component of structure-based drug design but has not been reported for this compound.
Mechanistic Pathway Elucidation via Computational Modeling
No computational studies focused on elucidating the mechanistic pathways involving this compound were found. This type of research uses computational modeling to understand the step-by-step process of chemical reactions or biological interactions at a molecular level.
Structure-Based Drug Design Approaches
While aminopyridine scaffolds are featured in various structure-based drug design campaigns, acs.org there are no specific reports of this compound being used as a lead compound or fragment in such an approach. These strategies rely on the three-dimensional structure of a biological target to design and optimize potential inhibitors.
Applications in Medicinal Chemistry and Biological Systems
Role as Synthetic Intermediates in Drug Discovery and Development
1-(3-Aminopyridin-2-yl)ethanone serves as a valuable starting material and key intermediate in the synthesis of a wide array of more complex molecular architectures for drug discovery. Its inherent chemical reactivity, particularly the presence of the amino and acetyl groups on the pyridine (B92270) ring, allows for diverse chemical modifications. This adaptability is crucial for constructing libraries of compounds for screening against various therapeutic targets.
The aminopyridine core is a well-established pharmacophore found in numerous biologically active compounds. The utility of 2-aminopyridine (B139424) derivatives, for instance, is recognized for their significant biological activity and pharmaceutical value. researchgate.net Synthetic strategies often involve the modification of the amino and acetyl groups of this compound to introduce different functional groups and build more elaborate heterocyclic systems. For example, the reactivity of the acetyl group is exploited in synthesizing various heterocyclic scaffolds. vulcanchem.com
Furthermore, derivatives of 3-aminopyridin-2(1H)-ones, which can be synthesized from precursors related to this compound, have been used to create 1,3,4-thiadiazole (B1197879) derivatives with potential therapeutic applications. mdpi.com The development of one-pot, multi-component reactions has further streamlined the synthesis of complex 2-aminopyridine derivatives, highlighting the ongoing efforts to efficiently utilize such building blocks in medicinal chemistry. researchgate.net
Biological Activity of this compound Derivatives and Analogs
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. The aminopyridine scaffold is a key feature in many compounds designed to interact with specific biological targets, leading to a range of pharmacological effects.
The modification of the this compound structure has yielded potent inhibitors of several key enzymes implicated in various diseases.
Derivatives of 3-aminopyridin-2-one, a closely related scaffold, have been identified as a novel class of inhibitors for monopolar spindle 1 (MPS1) and Aurora kinases, both of which are critical in mitosis and are considered attractive targets for cancer therapy. nih.gov Screening of a fragment library based on 3-aminopyridin-2-one against a panel of 26 protein kinases led to the identification of potent inhibitors. nih.govnih.gov
Specifically, 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one emerged as ligand-efficient inhibitors of MPS1 and the Aurora kinase family. nih.govebi.ac.uk X-ray crystallography studies have elucidated the binding modes of these fragments, revealing key interactions with a conserved lysine (B10760008) residue and highlighting potential areas for further modification to enhance activity and selectivity. nih.govnih.gov The 3-aminopyridin-2-one fragment itself demonstrates the ability to form multiple hydrogen bonds with the hinge region of the kinase backbone, a crucial interaction for many kinase inhibitors. nih.gov
Table 1: Kinase Inhibition by 3-Aminopyridin-2-one Derivatives
| Compound | Target Kinase(s) | Activity | Reference |
|---|---|---|---|
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Ligand efficient inhibitor | nih.govebi.ac.uk |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Ligand efficient inhibitor | nih.govebi.ac.uk |
| 3-Aminopyridin-2-one | Aurora A, AKT2 | 58% and 77% inhibition at 100 µM, respectively | nih.gov |
| Amrinone (a 3-aminopyridin-2-one with a 4-pyridyl substitution) | MPS1, CHK1, PKCζ, PKA | Reasonable activity | nih.gov |
| 3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one | Aurora B | 77% inhibition at >50% | nih.gov |
Imidazo[1,2-a]pyridine (B132010) derivatives, which can be synthesized from aminopyridine precursors, have been identified as inhibitors of Phospholipase A2 (PLA2), an enzyme associated with inflammatory diseases. nih.gov A study involving the synthesis of 1-(2-methyl-8-aryl-substitued-imidazo[1,2-α]pyridin-3-yl)ethan-1-one derivatives and subsequent in silico and in vitro analysis confirmed their inhibitory activity against snake venom PLA2. nih.gov
The lead compound, 1-(2-Methyl-8-naphthalen-1-yl-imidazo[1,2-α]pyridine-3-yl)-ethanone, demonstrated a significant inhibitory effect with an IC50 value of 14.3 μM. nih.gov Molecular docking studies suggested that these imidazopyridine compounds bind to the active site of PLA2, with favorable π-π stacking interactions involving the Trp-31 residue. nih.gov
Table 2: Phospholipase A2 Inhibition by Imidazopyridine Derivatives
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| 1-(2-Methyl-8-naphthalen-1-yl-imidazo[1,2-α]pyridine-3-yl)-ethanone | Snake Venom PLA2 | 14.3 μM | nih.gov |
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that plays a crucial role in immune escape mechanisms in cancer by depleting tryptophan. unamur.benih.gov Consequently, IDO has emerged as a promising target for the development of anti-cancer immunotherapies. unamur.befrontiersin.org Virtual screening and subsequent chemical modifications have led to the discovery of novel IDO inhibitors based on an indole-pyridinyl-ethanone scaffold. unamur.be
One of the most promising initial hits, with an IC50 of 65 µM, was further optimized, resulting in a seven-fold improvement in inhibitory potency. unamur.be The synthesis and structure-activity relationship (SAR) studies of indol-2-yl ethanone (B97240) derivatives have also been described, leading to compounds with micromolar IC50 values in both in vitro and in vivo assays. nih.gov These studies have shown that an iron-coordinating group on the linker is essential for biological activity. nih.gov
Table 3: IDO Inhibition by Indole-pyridinyl-ethanone Derivatives
| Scaffold/Compound | Activity | Key Findings | Reference |
|---|---|---|---|
| Indole-pyridinyl-ethanone scaffold | Initial hit IC50 = 65 µM | 7-fold improvement with chemical modifications. | unamur.be |
| Indol-2-yl ethanone derivatives | IC50 values in the micromolar range | An iron-coordinating group is crucial for activity. | nih.gov |
A series of 3-aminopyridin-2(1H)-one derivatives have been synthesized and evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Several analogs proved to be potent and highly selective antagonists, with in vitro IC50 values as low as 19 nM in enzymatic assays. nih.gov
Notably, two compounds from this series, 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) and its corresponding 4,7-dichloro analogue (L-697,661), were found to inhibit the spread of HIV-1 IIIb infection by 95% in cell culture at concentrations of 25-50 nM. nih.gov These promising results led to their selection for clinical trials as antiviral agents. nih.gov
Table 4: HIV-1 Reverse Transcriptase Inhibition by 3-Aminopyridin-2(1H)-one Derivatives
| Compound | In Vitro IC50 (Enzyme Assay) | Cell Culture Activity (95% inhibition of HIV-1 IIIb) | Reference |
|---|---|---|---|
| 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) | As low as 19 nM for the series | 25-50 nM | nih.gov |
| 3-[[(4,7-dichloro benzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661) | As low as 19 nM for the series | 25-50 nM | nih.gov |
Enzyme Inhibition Studies[11],[5],[9],[19],[2],[22],
α-Glucosidase Inhibition
Derivatives of 3-aminopyridin-2(1H)-ones, which can be synthesized from this compound, have demonstrated notable potential as α-glucosidase inhibitors. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a key strategy in managing type 2 diabetes.
Recent studies have focused on synthesizing novel derivatives and evaluating their inhibitory action. For instance, a series of 1,3,4-thiadiazole derivatives based on 3-aminopyridones were synthesized and showed significant inhibitory activity against α-glucosidase, with some compounds exhibiting up to 95.0% inhibition, a rate 1.9 times higher than the reference drug acarbose (B1664774). nih.govmdpi.com One particular derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, displayed an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.govmdpi.comnih.gov
Another study on thiourea (B124793) derivatives of 3-aminopyridin-2(1H)-ones also revealed potent α-glucosidase inhibitors. nih.govmdpi.com Specifically, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea exhibited the highest inhibitory activity, surpassing that of acarbose. nih.govmdpi.com The IC50 values for several of these thiourea derivatives were found to be lower than or comparable to acarbose, highlighting their potential for further development as anti-diabetic agents. nih.govmdpi.com
The following table summarizes the α-glucosidase inhibitory activity of selected this compound derivatives:
| Compound | Type of Derivative | IC50 Value (mM) | Reference |
| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 1,3,4-Thiadiazole | 3.66 | nih.govmdpi.comnih.gov |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | Thiourea | 9.77 | nih.govmdpi.com |
| 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | Thiourea | 12.94 | nih.govmdpi.com |
| Acarbose (Reference Drug) | - | 13.88 | nih.govmdpi.comnih.gov |
Antimicrobial Properties
The structural framework of this compound has been utilized to create a variety of compounds with significant antibacterial and antifungal properties.
Schiff bases derived from 2-acetylpyridine (B122185), a related compound, and their metal complexes have shown promising antibacterial activity. nih.gov These compounds have been tested against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The metal complexes, in particular, often exhibit enhanced antibacterial effects compared to the free Schiff base ligands, a phenomenon attributed to the structural changes upon coordination. nih.govnih.gov
Similarly, pyrimidine (B1678525) derivatives synthesized from chalcones derived from related acetophenone (B1666503) structures have demonstrated moderate to good antibacterial activity against various strains. ijprs.com The chelation of metal ions with pyrimidine rings is known to increase their activity. unn.edu.ng
Research into ruthenium polypyridyl complexes has also revealed potent antibacterial action, especially against Gram-negative bacteria. nih.gov These complexes are thought to exert their effect by damaging bacterial cell walls. nih.gov
Derivatives of this compound have also been investigated for their antifungal properties. Pyrimidine derivatives, for example, have shown effectiveness against various fungal plant pathogens. nih.gov In one study, certain pyrimidine compounds containing an amide moiety exhibited high inhibition rates against Phomopsis sp., even outperforming the commercial fungicide Pyrimethanil. nih.gov
Furthermore, 1,3,4-thiadiazole-amide derivatives have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors, a key target for fungicides. nih.gov Some of these compounds displayed broad-spectrum and significant inhibition against several phytopathogenic fungi. nih.gov
The following table provides an overview of the antimicrobial activity of compounds related to this compound:
| Compound Type | Target Organism(s) | Key Findings | Reference(s) |
| Schiff Bases and their Metal Complexes | MRSA, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa | Metal complexes showed higher activity than ligands. | nih.gov |
| Pyrimidine Derivatives | Phomopsis sp., Botryosphaeria dothidea, Botrytis cinerea | Some derivatives showed 100% inhibition against Phomopsis sp. | nih.gov |
| 1,3,4-Thiadiazole-amide Derivatives | Various phytopathogenic fungi | Exhibited broad-spectrum antifungal activity. | nih.gov |
Anti-inflammatory Potential
Research has indicated that derivatives of this compound possess anti-inflammatory properties. For example, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), a structurally related compound, has been shown to have anti-inflammatory activity by inhibiting the production of nitric oxide and tumor necrosis factor-alpha. nih.gov
Furthermore, various Schiff bases have been studied for their anti-inflammatory effects. ijcps.com The anti-inflammatory activity of these compounds is an area of ongoing research, with the potential to develop new therapeutic agents for inflammatory conditions.
Antitumor and Anticancer Research
The 3-aminopyridin-2-one scaffold is a key component in the development of kinase inhibitors, which are crucial in cancer therapy. nih.govresearchgate.net Screening of a 3-aminopyridin-2-one based fragment library identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer treatment. nih.govresearchgate.netnih.gov
Specifically, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one was identified as a ligand-efficient inhibitor of these kinases. nih.gov Further optimization of 2-aminopyridine derivatives led to the discovery of compounds with significant growth inhibition against various cancer cells, including those resistant to existing drugs like crizotinib. nih.gov One such derivative demonstrated excellent anti-proliferative potency against ALK-positive anaplastic large cell lymphoma and encouraging activity against crizotinib-resistant mutants. nih.gov
Cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been synthesized and evaluated for their anticancer activity, showing dual inhibitory action against VEGFR-2 and HER-2, two important targets in cancer therapy. mdpi.com
The following table highlights some of the key findings in antitumor and anticancer research involving this compound derivatives:
| Compound Scaffold | Target(s) | Key Findings | Reference(s) |
| 3-Aminopyridin-2-one | MPS1, Aurora Kinases | Identified as ligand efficient inhibitors. | nih.govresearchgate.netnih.gov |
| 2-Aminopyridine | ALK, ROS1, ALK mutants | Potent inhibition of cancer cell growth and activity against crizotinib-resistant mutants. | nih.gov |
| Cyanopyridone, Pyrido[2,3-d]pyrimidine | VEGFR-2, HER-2 | Dual inhibitory action against key cancer-related kinases. | mdpi.com |
Central Nervous System (CNS) Activity
The pyridine ring is a privileged scaffold in medicinal chemistry for developing drugs that act on the central nervous system. nih.gov Derivatives of aminopyridines have been investigated for their anticonvulsant properties. nih.gov
For instance, the synthesis of 2,3,6-triaminopyridine derivatives has led to the identification of potent anticonvulsant analogs. nih.gov Research on 1-substituted-1,2-dihydro-pyridazine-3,6-diones has also yielded compounds with significant protection against maximal electroshock (MES) induced seizures. nih.gov Additionally, derivatives of 3-(substituted-phenyl)-pyrrolidine-2,5-dione-acetamides have been synthesized and evaluated as potential anticonvulsant and analgesic agents, with some showing promising activity in seizure models. mdpi.com
The exploration of these compounds highlights the potential of the this compound core structure in developing new therapies for CNS disorders.
Applications in Materials Science and Coordination Chemistry
Ligand Design and Synthesis for Metal Complexes
1-(3-Aminopyridin-2-yl)ethanone and its aminopyridine analogues are highly valued in ligand design due to their flexible coordination behavior. Aminopyridine-based ligands can coordinate to metal ions in several ways: as a monodentate ligand through the pyridine (B92270) nitrogen, as a bidentate chelating ligand using both the pyridine and exocyclic amino nitrogens, or as a bridging ligand connecting multiple metal centers. vot.plpvpcollegepatoda.org This versatility allows for the rational design of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with tailored properties. vot.pl
The synthesis of transition metal complexes involving aminopyridine ligands is typically straightforward. A common method involves the reaction of a metal salt, such as a chloride or sulfate, with the aminopyridine ligand in a suitable solvent like ethanol (B145695) or methanol. scirp.orgresearchgate.net The mixture is often heated under reflux to facilitate the complexation reaction, after which the solid complex can be isolated by filtration. scirp.orguobaghdad.edu.iqrdd.edu.iq For instance, complexes of cobalt (II), nickel (II), and other transition metals have been synthesized by reacting their respective salts with 3-aminopyridine (B143674), resulting in the formation of polymeric chains or mononuclear complexes depending on the reaction conditions and the co-ligands present. researchgate.netelsevierpure.com The ability of the amino group to form hydrogen bonds further contributes to the formation of stable, higher-order supramolecular structures. pvpcollegepatoda.orgelsevierpure.com
The modification of the basic aminopyridine structure, for example, by introducing different substituents, can fine-tune the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. vot.plnih.gov This tunability is crucial for applications in areas such as catalysis, where the ligand architecture dictates the activity and selectivity of the metal center. vot.plbeilstein-journals.org
Photophysical Properties and Luminescent Applications
The field of luminescent materials has seen significant contributions from metal complexes incorporating pyridine-based ligands. While direct studies on this compound complexes are emerging, research on structurally related compounds provides strong indicators of their potential. For instance, 3-aminopyridin-2(1H)-ones, which share a similar structural motif, have been identified as effective phosphors and luminophores, with some derivatives exhibiting high luminescence quantum yields of up to 0.78. researchgate.net
The photophysical properties of these complexes, such as absorption and emission wavelengths, quantum yields, and luminescence lifetimes, are highly dependent on both the ligand structure and the choice of the metal center. mdpi.com The ligand's electronic properties and its ability to sensitize the metal ion's luminescence (the "antenna effect") are crucial, particularly in lanthanide complexes. mdpi.com The introduction of different aryl groups to the aminopyridine framework can tune the emission color and efficiency. researchgate.net
Transition metal complexes, particularly those of d-block elements, also exhibit interesting photophysical behaviors. For example, chromium(III) polypyridyl complexes are known for their phosphorescence from long-lived metal-centered states. nih.gov The design of the ligand is critical; while some ligands promote luminescence, others can quench it. nih.gov The development of complexes based on this compound could lead to new luminescent materials for applications in sensing, bio-imaging, and solid-state lighting.
Development of Functional Materials
The versatile coordination chemistry and tunable properties of this compound complexes make them promising candidates for the development of a wide range of functional materials.
Catalysis: Aminopyridinato ligands have been successfully used to create early transition metal complexes that are active catalysts for processes like olefin and lactam polymerization. vot.pl The steric and electronic environment provided by the ligand around the metal center is key to controlling the catalytic activity and selectivity.
Sensors: The luminescent properties of complexes derived from aminopyridines can be exploited for chemical sensing. For example, a related bipyridine derivative has been developed into a selective fluorescent "turn-on" probe for the detection of cadmium ions (Cd²⁺). researchgate.net Changes in the luminescence of a complex upon binding to a specific analyte can form the basis of a highly sensitive and selective sensor.
Biomedical Applications: Metal complexes of aminopyridines have shown potential as therapeutic agents. Studies on 3-aminopyridine complexes with various transition metals have demonstrated their cytotoxic activity against cancer cell lines. scirp.orgekb.eg Furthermore, the photophysical properties of related systems are being explored for applications in photodynamic therapy (PDT), where a photosensitizer generates reactive oxygen species upon light irradiation to kill cancer cells or microbes. mdpi.com
The ongoing research into ligands like this compound is paving the way for new materials with advanced functions, spanning from industrial catalysis to cutting-edge medical treatments.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 1-(3-Aminopyridin-2-yl)ethanone and its analogs. Future research is anticipated to move beyond classical condensation reactions and explore more sophisticated and sustainable synthetic strategies.
One promising avenue lies in the application of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. The development of novel MCRs for the one-pot synthesis of highly substituted aminopyridine derivatives from simple and readily available starting materials is an active area of research.
Furthermore, the use of transition-metal catalysis , particularly with palladium, is expected to play a crucial role in the functionalization of the pyridine (B92270) ring. Techniques such as the Suzuki and Buchwald-Hartwig cross-coupling reactions can be employed to introduce a wide range of substituents at various positions of the this compound scaffold, thereby enabling the synthesis of extensive compound libraries for screening purposes. A fragment library based on the related 3-aminopyridin-2-one was synthesized using a Suzuki cross-coupling to introduce various aromatic and heteroaromatic groups at the C5-position. researchgate.net
The exploration of C-H activation strategies also presents an exciting frontier. Direct functionalization of the carbon-hydrogen bonds of the pyridine ring would provide a more atom- and step-economical approach to derivatization, avoiding the need for pre-functionalized starting materials.
Finally, the development of flow chemistry processes for the synthesis of this compound and its derivatives could offer improved reaction control, scalability, and safety, particularly for reactions that are highly exothermic or involve hazardous reagents.
Identification of New Biological Targets and Therapeutic Areas
The structural similarity of this compound to other biologically active aminopyridine and aminopyridinone compounds suggests a rich therapeutic potential waiting to be explored. A key future direction will be the systematic screening of this compound and its derivatives against a broad panel of biological targets to identify novel therapeutic applications.
A significant area of interest is kinase inhibition . Kinases are a class of enzymes that play a critical role in cell signaling and are frequently dysregulated in diseases such as cancer. Notably, a fragment-based screening of a 3-aminopyridin-2-one library identified inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy. nih.gov Given the structural resemblance, this compound-based compounds could also exhibit inhibitory activity against these or other kinases. The table below summarizes the kinase inhibitory activity of a related 3-aminopyridin-2-one fragment.
| Kinase Target | Inhibition at 100 µM |
| Aurora A | 58% |
| AKT2 | 77% |
| Data sourced from a study on a 3-aminopyridin-2-one fragment library. nih.gov |
Another promising therapeutic area is the development of mTOR inhibitors . The mammalian target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and proliferation, and its pathway is often hyperactivated in cancer. The discovery of a potent and selective mTOR inhibitor, Torin2, which features a 6-aminopyridin-3-yl moiety, highlights the potential of aminopyridine scaffolds in this domain. nih.gov
Furthermore, research into glutaminase 1 (GLS1) inhibitors presents another avenue for exploration. GLS1 is an enzyme involved in cancer cell metabolism, and its inhibition is a promising therapeutic strategy. The development of 1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors suggests that the broader class of compounds containing ketone and heterocyclic moieties warrants investigation. nih.gov
The exploration of this compound derivatives as potential antimicrobial agents is also a valid research direction. The amino group of the pyridine ring can facilitate hydrogen bonding with bacterial enzymes, a mechanism of action seen in sulfonamide analogs. vulcanchem.com
Advanced Computational Modeling for Rational Design and Prediction
In silico methods are becoming indispensable tools in modern drug discovery and materials science. Advanced computational modeling will be instrumental in accelerating the design and optimization of novel this compound-based compounds.
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can be employed to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. A theoretical study on aminopyridines has demonstrated the utility of these methods in accurately predicting charge distribution and vibrational frequencies. researchgate.net
Molecular docking simulations will be crucial for predicting the binding modes and affinities of this compound analogs to specific biological targets. This approach can guide the rational design of more potent and selective inhibitors. For instance, molecular docking studies on 3-aminopyridin-2(1H)-one derivatives have been used to correlate their structures with their α-glucosidase inhibitory activity. mdpi.com
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of ligand-protein complexes, helping to understand the stability of interactions and the conformational changes that may occur upon binding.
The development and application of quantitative structure-activity relationship (QSAR) models will also be a key research focus. By correlating the structural features of a series of this compound derivatives with their biological activities, QSAR models can be built to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Integration of Green Chemistry Principles in Chemical Processes
The principles of green chemistry are increasingly being integrated into both academic and industrial chemical processes to minimize environmental impact. Future research on this compound will undoubtedly focus on developing more sustainable synthetic methodologies.
A primary goal will be the use of environmentally benign solvents . This involves replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids. The development of solvent-free reaction conditions is another attractive approach.
The design and use of heterogeneous catalysts that can be easily recovered and reused will be a key strategy for improving the sustainability of synthetic processes. For example, the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines has been achieved using alumina (B75360) (Al₂O₃) as a heterogeneous catalyst. researchgate.net
Furthermore, the implementation of energy-efficient reaction conditions , such as microwave-assisted or ultrasound-promoted synthesis, can lead to shorter reaction times and reduced energy consumption.
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and advanced materials.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Aminopyridin-2-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted pyridine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the amino group on the pyridine ring may require protection to prevent undesired side reactions. Alternative routes include palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of structurally similar amino-substituted ethanones . Optimization involves adjusting solvent polarity (e.g., dry toluene or acetonitrile), catalyst loading, and temperature gradients to enhance yield. Pre-purification of starting materials, such as 3-aminopyridine derivatives, is critical to avoid competing reactions .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
Methodological Answer: While specific toxicological data for this compound are limited, general precautions for aromatic amines and ketones apply:
- Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust or vapors .
- Avoid contact with oxidizing agents due to potential exothermic reactions .
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .
- Emergency protocols should include immediate washing of exposed skin/eyes and consultation with a physician .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy (¹H/¹³C) identifies functional groups and confirms regioselectivity of the amino and acetyl moieties .
- Mass spectrometry (EI or ESI) verifies molecular ion peaks and detects impurities .
- Elemental analysis validates stoichiometry.
- HPLC with UV detection monitors purity, especially for aminopyridine byproducts.
- LogP and PSA calculations predict solubility and bioavailability, aiding in downstream applications .
Advanced Research Questions
Q. What strategies address low yields in the acylation of 3-aminopyridine derivatives?
Methodological Answer: Low yields often arise from electron-donating amino groups deactivating the pyridine ring. Strategies include:
- Protecting the amino group (e.g., with Boc or acetyl) to reduce steric hindrance and electronic deactivation .
- Using bulky Lewis acids (e.g., FeCl₃) to direct acylation to the desired position .
- Microwave-assisted synthesis to reduce reaction time and minimize side reactions .
- Post-reaction purification via column chromatography with gradient elution (hexane/ethyl acetate) .
Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The amino group activates the pyridine ring via resonance, enhancing electron density at the ortho and para positions. This facilitates Suzuki-Miyaura coupling with aryl boronic acids, particularly at the 5-position of the pyridine ring. However, the acetyl group can sterically hinder coupling at adjacent sites. Computational studies (DFT) predict favorable binding energies for Pd(0) catalysts at the 5-position, enabling selective functionalization .
Q. What analytical challenges arise in quantifying degradation products of this compound under varying pH?
Methodological Answer: Under acidic or basic conditions, hydrolysis of the acetyl group or deamination may occur. Challenges include:
- Instability in aqueous buffers : Use non-aqueous media (e.g., DMSO-d₆) for NMR analysis .
- Co-elution of degradation products in HPLC : Employ HPLC-MS/MS with ion-pairing reagents (e.g., TFA) to resolve peaks .
- pH-dependent tautomerism : Monitor tautomeric shifts via UV-Vis spectroscopy at multiple wavelengths .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) simulates binding to enzymes like prolyl endopeptidase, leveraging the acetyl group’s hydrogen-bonding potential .
- MD simulations (GROMACS) assess stability in binding pockets over nanosecond timescales.
- QSAR models correlate substituent effects (e.g., fluorine or methyl groups) with bioactivity, guiding structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
